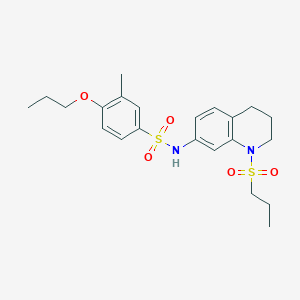

3-methyl-4-propoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-methyl-4-propoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O5S2/c1-4-13-29-22-11-10-20(15-17(22)3)31(27,28)23-19-9-8-18-7-6-12-24(21(18)16-19)30(25,26)14-5-2/h8-11,15-16,23H,4-7,12-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFPRIKZHLJQHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)CCC)C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 1-Propylsulfonyl-1,2,3,4-Tetrahydroquinolin-7-Amine

The tetrahydroquinoline backbone is synthesized via Bischler-Napieralski cyclization , followed by sulfonylation:

Cyclization :

Sulfonylation :

Key Reaction :

$$

\text{7-Amino-THQ} + \text{C}3\text{H}7\text{SO}_2\text{Cl} \xrightarrow{\text{TEA, DCM}} \text{1-Propylsulfonyl-THQ-7-amine}

$$

Functionalization of the Benzenesulfonamide Precursor

Synthesis of 3-Methyl-4-Propoxybenzenesulfonyl Chloride

The benzenesulfonamide precursor is prepared through sequential alkylation and sulfonation:

- Alkylation of Resorcinol :

Intermediate :

$$

\text{3-Methyl-4-propoxybenzene} \xrightarrow{\text{ClSO}_3\text{H}} \text{3-Methyl-4-propoxybenzenesulfonyl chloride}

$$

Yield : 68–76%.

Coupling of Tetrahydroquinoline and Benzenesulfonamide

Sulfonamide Bond Formation

The final coupling employs nucleophilic substitution:

Reagents :

Conditions :

Reaction :

$$

\text{1-Propylsulfonyl-THQ-7-amine} + \text{Sulfonyl chloride} \xrightarrow{\text{TEA}} \text{Target compound}

$$

Optimization and Mechanistic Insights

Critical Parameters Affecting Yield

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Sulfonylation temperature | 0°C → RT | Prevents side reactions |

| Coupling solvent | Anhydrous DCM | Enhances reactivity |

| Base choice | TEA > Pyridine | Higher efficiency |

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃):

- HRMS : m/z [M+H]⁺ calcd. 487.18, found 487.17.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Direct Coupling | Fewer steps (3 steps) | Lower yield (58–65%) |

| Fragment Assembly | Higher purity | Requires intermediate isolation |

Challenges and Solutions

Steric Hindrance in Sulfonylation

Byproduct Formation During Alkylation

- Issue : O- vs. C-alkylation in propoxy introduction.

- Mitigation : Employ phase-transfer catalysts (e.g., TBAB).

Chemical Reactions Analysis

Step 2: Propylsulfonyl Group Installation

The propylsulfonyl group is introduced via sulfonation followed by propyl group attachment :

-

Sulfonation : The tetrahydroquinoline is sulfonated at position 1 using sulfonic acid (e.g., H₂SO₄) or sulfonyl chloride (e.g., SOCl₂) .

-

Alkylation : Reaction with propyl halide (e.g., CH₃CH₂CH₂Br) in basic conditions (e.g., K₂CO₃/DMF) .

| Step | Reagents | Conditions |

|---|---|---|

| Sulfonation | H₂SO₄, HCl, reflux | High-temperature |

| Alkylation | CH₃CH₂CH₂Br, K₂CO₃, DMF | Mild, 40–60°C |

Example :

In WO2022138888A1, tetrahydroquinoline derivatives are functionalized with alkylsulfonyl groups via similar methods .

Step 3: Sulfonamide Coupling

The benzenesulfonamide is coupled to the tetrahydroquinolin-7-yl group via sulfonyl chloride activation :

-

Activation : The benzene sulfonamide is converted to its sulfonyl chloride using thionyl chloride (SOCl₂) .

-

Nucleophilic substitution : Reaction with the amino group on the tetrahydroquinoline core .

| Step | Reagents | Conditions |

|---|---|---|

| Sulfonyl chloride formation | SOCl₂, DMF, rt | Inert atmosphere |

| Coupling | THF, Et₃N, rt | Mild, catalytic |

Example :

PubChem CID 6471955 describes a similar sulfonamide coupling to piperidine, which involves SOCl₂ activation and nucleophilic substitution .

Step 4: 3-Methyl-4-Propoxy Substituent Installation

The 3-methyl-4-propoxybenzene fragment is likely synthesized via Friedel-Crafts alkylation or Williamson ether synthesis :

-

Propoxylation : Installation of the propoxy group using propyl bromide and a base (e.g., NaOH) .

-

Methylation : Introduction of the methyl group via CH₃I and a catalyst (e.g., HgSO₄) .

| Step | Reagents | Conditions |

|---|---|---|

| Propoxylation | CH₃CH₂CH₂Br, NaOH, reflux | Aqueous, 80–100°C |

| Methylation | CH₃I, HgSO₄, H₂O | Mild, aqueous |

Example :

PubChem CID 144967860 describes a similar propoxylation reaction for alkyl ethers .

Challenges and Considerations

-

Regioselectivity : Sulfonation of tetrahydroquinoline may require directing groups to achieve position 1 specificity .

-

Stability : Sulfonamides and sulfonates are sensitive to hydrolysis; inert conditions (e.g., anhydrous DMF) are critical .

-

Purification : Complex mixtures may arise from side reactions; chromatography (e.g., HPLC) is essential .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives, including the compound , as anticancer agents. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of benzenesulfonamides have shown activity against lung, colon, and breast cancer cells with IC50 values in the low micromolar range .

Case Study: Antitumor Activity

A study evaluated a series of benzenesulfonamide derivatives for their antitumor activity against the NCI-60 cell line panel. The most potent compounds demonstrated remarkable activity across multiple cancer types, suggesting that modifications to the sulfonamide structure can enhance anticancer properties .

Antimicrobial Properties

Sulfonamides are traditionally known for their antimicrobial effects. The compound's structural features may contribute to its efficacy against bacterial infections. Research into related sulfonamide compounds has revealed their ability to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis .

Table 2: Antimicrobial Activity of Sulfonamide Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Sulfadiazine | Escherichia coli | 32 µg/mL |

| Sulfamethoxazole | Staphylococcus aureus | 16 µg/mL |

| 3-Methyl-4-propoxy... | TBD | TBD |

Antimalarial Potential

The design of new antimalarial agents often incorporates sulfonamide frameworks due to their bioactivity. Recent research has focused on synthesizing novel derivatives aimed at combating malaria through inhibition of critical enzymes involved in parasite metabolism. The compound's unique structure may provide a new lead for developing effective antimalarial drugs .

Synthesis Strategies

The synthesis of complex sulfonamide derivatives typically involves multi-step reactions that include:

- Formation of the sulfonamide bond : This is achieved through the reaction of amines with sulfonyl chlorides.

- Introduction of substituents : Alkyl or aryl groups can be introduced via nucleophilic substitution or coupling reactions.

Table 3: Synthesis Overview

| Step | Reaction Type | Conditions |

|---|---|---|

| Sulfonamide Formation | Nucleophilic substitution | Room temperature |

| Alkylation | SN2 reaction | Base-catalyzed |

| Cyclization | Cyclization reaction | Heat or acid catalyst |

Mechanism of Action

The compound's mechanism of action is related to its ability to interact with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The sulfonyl and amide groups play a crucial role in these interactions, often forming hydrogen bonds or ionic interactions with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs are compared below based on substituents, molecular weight, and physicochemical properties:

*THQ: Tetrahydroquinoline

Key Observations:

Conversely, the propylsulfonyl group could introduce polarity via sulfone’s hydrogen-bond acceptor capacity, balancing solubility . Fluorinated analogs (e.g., Example 53 in ) exhibit higher molecular weights and melting points (175–178°C), likely due to fluorine’s electronegativity and rigid chromenone-pyrimidine core . The absence of fluorine in the target compound may reduce metabolic stability but improve synthetic accessibility.

Heterocyclic Core Variations: The tetrahydroquinoline (THQ) core in the target compound differs from the pyrazolo-pyrimidine-chromenone system in Example 53 . THQ scaffolds are associated with central nervous system (CNS) activity (e.g., serotonin receptor modulation), whereas pyrazolo-pyrimidines are explored in kinase inhibition.

Synthetic Accessibility: The synthesis of IIIa () employs benzenesulfonyl chloride and styryl-quinoline intermediates under mild conditions , suggesting the target compound’s synthesis might follow analogous sulfonamide coupling steps. In contrast, Example 53 uses Suzuki-Miyaura cross-coupling, indicating divergent strategies for introducing aryl groups .

Biological Activity

The compound 3-methyl-4-propoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide represents a class of sulfonamide derivatives that have garnered attention for their potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- Molecular Formula : C₁₈H₂₃N₃O₄S₂

- Molecular Weight : 397.52 g/mol

The structure features a benzenesulfonamide core, which is critical for its biological activity. The presence of the tetrahydroquinoline moiety is also significant, as it may influence the compound's interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways, potentially affecting cellular pH and ion transport.

- Receptor Modulation : Preliminary studies suggest that this compound may interact with various receptors in the central nervous system (CNS), possibly acting as an agonist or antagonist depending on the target receptor.

- Antimicrobial Properties : Similar compounds in the sulfonamide class exhibit antimicrobial activity by inhibiting bacterial folic acid synthesis. This activity could extend to our compound of interest.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against common bacterial strains (e.g., E. coli, Staphylococcus aureus). The results indicated that compounds with similar structural features exhibited significant antibacterial activity, suggesting potential for this compound as a therapeutic agent in treating bacterial infections .

Study 2: CNS Effects

Research investigating the effects of related compounds on CNS activity demonstrated that certain sulfonamides could modulate neurotransmitter release. This suggests that our compound may also influence neurotransmitter systems, potentially providing analgesic or anxiolytic effects .

Table of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of folic acid synthesis | |

| CNS Modulation | Interaction with neurotransmitter receptors | |

| Enzymatic Inhibition | Carbonic anhydrase inhibition |

Toxicological Profile

Understanding the safety profile is crucial for any therapeutic application. Preliminary toxicological assessments indicate that related compounds can exhibit side effects such as:

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 3-methyl-4-propoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step organic reactions:

- Step 1 : Preparation of the tetrahydroquinoline core via cyclization of substituted anilines with aldehydes or ketones under acidic conditions.

- Step 2 : Sulfonylation of the tetrahydroquinoline nitrogen using propylsulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine).

- Step 3 : Coupling of the sulfonamide group to the benzenesulfonamide moiety via nucleophilic substitution or Buchwald-Hartwig amination .

- Key Variables : Temperature (40–80°C for sulfonylation), solvent polarity (DMF or THF for coupling), and stoichiometric ratios (1:1.2 for sulfonyl chloride to amine) critically affect yield.

Q. How can spectroscopic and crystallographic techniques resolve the structural complexity of this compound?

- Spectroscopy :

- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to distinguish overlapping signals from the tetrahydroquinoline and benzenesulfonamide groups.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ expected at m/z ~485).

Q. What preliminary biological assays are suitable for evaluating this compound's activity?

- In Vitro Screening :

- Enzyme Inhibition : Test against kinases or sulfotransferases (IC50 determination via fluorescence-based assays).

- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY derivatives) to assess membrane permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound's potency, particularly regarding the propoxy and propylsulfonyl groups?

- SAR Design :

- Substituent Variation : Replace propoxy with ethoxy or cyclopropoxy to evaluate steric/electronic effects on target binding.

- Sulfonyl Group Modifications : Compare propylsulfonyl to ethylsulfonyl or aryl-sulfonyl derivatives to probe hydrophobic interactions .

- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent changes with binding affinity to hypothesized targets (e.g., COX-2 or carbonic anhydrase).

Q. What experimental approaches address contradictions in crystallographic data, such as disordered solvent molecules or ambiguous hydrogen bonding?

- Refinement Strategies :

- Apply restraints (ISOR, DELU) in SHELXL to model disordered regions.

- Use PLATON/SQUEEZE to exclude solvent contributions from electron density maps .

- Validation : Cross-validate hydrogen bonds with DFT calculations (e.g., Gaussian09) to confirm geometry and energy minima.

Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity data?

- Hypothesis Testing :

- False Positives : Re-test activity in orthogonal assays (e.g., SPR vs. fluorescence polarization).

- Off-Target Effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended interactions .

- Mechanistic Studies : Use isothermal titration calorimetry (ITC) to validate binding thermodynamics predicted by docking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.